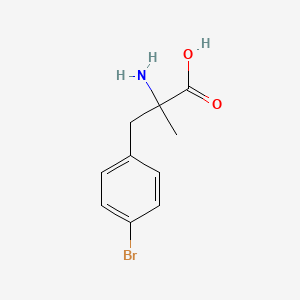![molecular formula C14H23ClN2O5S B12290276 2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Amino-3,3-dimetil-7-oxo-4-tia-1-azabiciclo[3.2.0]heptano-2-carboxilato de 2,2-dimetilpropanoiloximetilo; clorhidrato, también conocido como pivmecilinam clorhidrato, es un antibiótico semisintético que se utiliza principalmente para el tratamiento de infecciones del tracto urinario no complicadas causadas por aislados susceptibles de Escherichia coli, Proteus mirabilis y Staphylococcus saprophyticusIt is primarily used for the treatment of uncomplicated urinary tract infections caused by susceptible isolates of Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de pivmecilinam clorhidrato implica la esterificación de mecilinam con cloruro de pivaloiloximetilo. La reacción típicamente ocurre en presencia de una base como la trietilamina, que facilita la formación del enlace éster. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Métodos de Producción Industrial
La producción industrial de pivmecilinam clorhidrato sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra medidas rigurosas de control de calidad para garantizar la consistencia y la seguridad del producto final. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Análisis De Reacciones Químicas
Tipos de Reacciones
El pivmecilinam clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El enlace éster en pivmecilinam clorhidrato puede hidrolizarse para liberar mecilinam, el antibiótico activo.
Oxidación y Reducción: Estas reacciones son menos comunes, pero pueden ocurrir bajo condiciones específicas.
Sustitución: The compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Reactivos y Condiciones Comunes
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del enlace éster.
Oxidación y Reducción: Los agentes oxidantes o reductores fuertes pueden inducir estas reacciones.
Sustitución: Nucleophiles can attack the ester or amide groups, leading to substitution reactions.
Principales Productos Formados
Hidrólisis: La mecilinam es el producto principal formado a partir de la hidrólisis de pivmecilinam clorhidrato.
Sustitución: Various substituted derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
El pivmecilinam clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la hidrólisis de ésteres y otras reacciones químicas.
Biología: Se investiga por sus propiedades antibacterianas y su mecanismo de acción contra bacterias Gram-negativas.
Medicina: Se utiliza principalmente para tratar infecciones del tracto urinario. La investigación está en curso para explorar su eficacia contra otras infecciones bacterianas.
Industria: Used in the pharmaceutical industry for the production of mecillinam-based antibiotics.
Mecanismo De Acción
El pivmecilinam clorhidrato ejerce sus efectos al hidrolizarse a mecilinam, que luego inhibe la síntesis de la pared celular bacteriana. La mecilinam se dirige a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparación Con Compuestos Similares
Compuestos Similares
Pivampicilina: Otro profármaco que libera ampicilina tras la hidrólisis.
Cefditoren pivoxil: A cephalosporin antibiotic that releases cefditoren upon hydrolysis.
Unicidad
El pivmecilinam clorhidrato es único debido a su actividad específica contra las bacterias Gram-negativas y su uso como profármaco para mejorar la biodisponibilidad oral de la mecilinam. Unlike other similar compounds, pivmecillinam hydrochloride is primarily used for urinary tract infections and has a distinct mechanism of action targeting PBPs .
Propiedades
Fórmula molecular |
C14H23ClN2O5S |
|---|---|
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H22N2O5S.ClH/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10;/h7-8,10H,6,15H2,1-5H3;1H |
Clave InChI |
CWYYGKKFQLPVMI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)

![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)

![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
